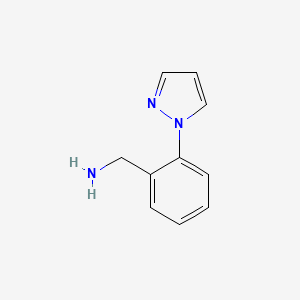

2-(1H-Pyrazol-1-yl)benzylamine

Descripción general

Descripción

2-(1H-Pyrazol-1-yl)benzylamine is an organic compound that features a pyrazole ring attached to a benzylamine moiety. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties. It appears as a colorless to light yellow solid and is moderately soluble in organic solvents like ethanol and dimethyl ether, while its solubility in water is relatively low .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)benzylamine typically involves a two-step process:

Synthesis of 2-cyanobenzylamine: This is achieved by reacting benzylamine with hydrogen cyanide under controlled conditions.

Formation of this compound: The 2-cyanobenzylamine is then reacted with 1H-pyrazole in the presence of a base, such as sodium hydroxide, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

2-(1H-Pyrazol-1-yl)benzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-(1H-pyrazol-1-yl)benzylamine exhibit potent antimicrobial properties. A notable study highlights its incorporation into microbicidal agents, particularly those targeting plant pathogens and industrial materials. These agents are effective against a range of microorganisms, including Aspergillus niger and Staphylococcus aureus, demonstrating the compound's utility in preserving industrial materials from microbial degradation .

Case Study: Microbicidal Agents

A patent describes formulations containing this compound as an active ingredient, which can be utilized in various forms such as solutions or emulsions for effective microbial control in agricultural settings . The minimum inhibitory concentration (MIC) for these formulations was found to be effective in nutrient solutions, confirming their practical applicability.

1.2 Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in various neurological disorders. Research has shown that certain pyrazole derivatives exhibit selective inhibition against MAO isoforms, suggesting potential therapeutic applications in treating depression and other mood disorders .

Agricultural Applications

2.1 Plant Protection

The role of this compound extends into agricultural chemistry, where it is employed as a component in plant protection agents. These agents are designed to combat specific bacterial families such as Pseudomonadaceae and Rhizobiaceae, thereby enhancing crop resilience against diseases .

Case Study: Efficacy in Crop Protection

In field trials, formulations containing the compound were tested for their effectiveness against common agricultural pathogens. Results indicated a significant reduction in disease incidence when applied at concentrations ranging from 0.1 to 100 mg/l, showcasing the compound's potential as a biopesticide .

Chemical Properties and Safety

3.1 Chemical Characteristics

this compound is characterized by its solubility in water and relatively low bioaccumulation potential, making it suitable for environmental applications . Its mobility in soil systems suggests careful consideration during application to mitigate any potential environmental impact.

| Property | Description |

|---|---|

| Solubility | Water-soluble |

| Bioaccumulation Potential | Unlikely |

| Mobility | Highly mobile in soils |

| Endocrine Disruption Potential | None known or suspected |

Mecanismo De Acción

The mechanism of action of 2-(1H-Pyrazol-1-yl)benzylamine involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial studies, it has been shown to fit well into the active site of the LmPTR1 enzyme, characterized by lower binding free energy, which justifies its potent in vitro activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

2-(1H-Pyrazol-1-yl)benzylamine can be compared with other similar compounds, such as:

- 2-(1H-Pyrrolyl)benzylamine

- 3-(1H-Pyrrol-1-yl)benzylamine

- 2-(Phenoxymethyl)benzylamine

- 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

- 2-(1H-Benzoimidazol-2-yl)-ethylamine

These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

2-(1H-Pyrazol-1-yl)benzylamine is a heterocyclic compound that has garnered attention in the scientific community due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

This compound is synthesized through various chemical pathways, often involving the reaction of pyrazole derivatives with benzylamine. Its structure features a pyrazole ring attached to a benzylamine moiety, which contributes to its unique reactivity and biological profile.

Biological Activities

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains, including Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli . High-throughput screening has identified it as a potential lead compound for developing new antibiotics targeting bacterial infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It modulates cellular signaling pathways involved in inflammation, particularly through inhibition of pro-inflammatory cytokines . This effect is crucial for developing treatments for chronic inflammatory diseases.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death . Its role in cancer therapy is under investigation, particularly regarding its potential to inhibit tumor growth and metastasis.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases, which play critical roles in cell signaling and proliferation. By binding to the active sites of these enzymes, it prevents substrate access and alters cellular functions .

- Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis through interactions with transcription factors .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. Preliminary studies suggest that factors such as bioavailability, half-life, metabolism, and excretion rates are essential for understanding its therapeutic potential. These parameters are crucial for optimizing dosage regimens in clinical settings.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antibacterial Efficacy : A systematic evaluation demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains. The study utilized both MIC (Minimum Inhibitory Concentration) assays and time-kill studies to confirm its efficacy .

- Cancer Cell Line Studies : In vitro experiments revealed that treatment with varying concentrations of this compound resulted in significant reductions in cell viability across several cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects observed; potential for use as a preventive agent.

- Moderate Doses : Enhanced antibacterial and anticancer activities noted.

- High Doses : Toxicity concerns arise, including hepatotoxicity and nephrotoxicity .

Propiedades

IUPAC Name |

(2-pyrazol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMJUZRSTJBVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426710 | |

| Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-13-8 | |

| Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.